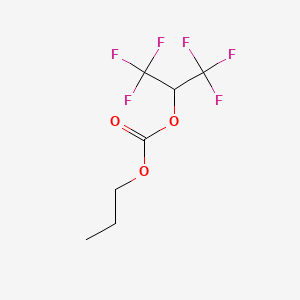

Hexafluoroisopropyl propyl carbonate

Description

Hexafluoroisopropyl propyl carbonate (HFIP-PC) is a fluorinated carbonate ester characterized by a hexafluoroisopropyl (HFIP) group linked to a propyl carbonate moiety. These reactions typically yield products as oils with moderate yields (e.g., 12–30%) after purification via silica gel chromatography and preparative RP-HPLC .

HFIP-PC is hypothesized to function as a co-solvent or additive in lithium-ion battery electrolytes, leveraging fluorination to enhance electrochemical stability and solid electrolyte interphase (SEI) formation. Fluorinated carbonates like HFIP-PC may improve high-voltage cycling performance by suppressing electrolyte decomposition, a critical challenge in nickel-rich cathodes (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) .

Properties

Molecular Formula |

C7H8F6O3 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl propyl carbonate |

InChI |

InChI=1S/C7H8F6O3/c1-2-3-15-5(14)16-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |

InChI Key |

BJYHAPJCDZWQQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoroisopropyl propyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Reaction Scheme:

Hexafluoroisopropanol+Propyl chloroformate→Hexafluoroisopropyl propyl carbonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl propyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.

Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols and hydrocarbons.

Scientific Research Applications

Hexafluoroisopropyl propyl carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for alcohols.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a labeling reagent for biomolecules.

Medicine: this compound is explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.

Industry: It is employed in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism by which hexafluoroisopropyl propyl carbonate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The hexafluoroisopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles and electrophiles, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Carbonates

Table 1: Key Properties of Fluorinated Carbonates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Hexafluoroisopropyl propyl carbonate | Not explicitly listed | C₇H₈F₆O₃ | ~284.1 (est.) | Electrolyte additive (hypothesized) |

| Hexafluoroisopropyl methyl carbonate | 607382-52-5 | C₅H₄F₆O₃ | 226.07 | Lithium-ion battery electrolytes |

| 2,2,3,4,4,4-Hexafluorobutyl isopropyl carbonate | 1980086-61-0 | C₈H₁₀F₆O₃ | 268.15 | Specialty chemical intermediate |

| Hexafluoroisopropyl isopropyl carbonate | Not explicitly listed | C₇H₈F₆O₃ | ~284.1 (est.) | Experimental electrolyte co-solvent |

Key Observations :

Structural Impact on Performance: The methyl variant (C₅H₄F₆O₃) is widely used in electrolytes due to its lower molecular weight and viscosity, enhancing ion mobility .

Synthesis and Yield :

Comparison with Fluorinated Co-Solvents and Additives

Table 2: Performance of Fluorinated Electrolyte Components

| Compound Name | Key Function | Advantages | Limitations |

|---|---|---|---|

| This compound | SEI stabilization | Hypothesized high oxidative stability | Limited data on high-voltage (>4.5 V) performance |

| 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFPM) | Co-solvent | Reduces electrolyte flammability | Ineffective above 4.3 V |

| Tris(hexafluoroisopropyl)borate (THFIPB) | SEI-forming additive | Enhances LiF content in SEI; improves low-temperature performance | May accelerate LiPF₆ hydrolysis |

| Methyl 3,3,3-trifluoropropanoate (MTFP) | High-voltage co-solvent | Stable up to 4.5 V; improves capacity retention | Higher cost |

Key Findings :

Electrochemical Stability: HFIP-PC’s fluorinated structure likely improves oxidation resistance compared to non-fluorinated carbonates like ethyl carbonate . However, its performance at voltages >4.5 V remains unverified, unlike MTFP and NFMB, which are validated for high-voltage NCM811 cathodes . THFIPB, a borate additive, enhances SEI inorganic content (e.g., LiF) but may destabilize LiPF₆, highlighting a trade-off between SEI quality and salt stability .

Viscosity and Conductivity: Fluorinated ethers (e.g., HFPM) reduce viscosity but lack carbonate functional groups, limiting their SEI-forming ability compared to HFIP-PC .

Biological Activity

Hexafluoroisopropyl propyl carbonate (HFIPC) is a fluorinated carbonate compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and its applications in medicinal chemistry. This article delves into the biological activity of HFIPC, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

HFIPC and its derivatives are primarily studied for their inhibitory effects on specific enzymes involved in lipid metabolism. Notably, research has highlighted the compound's interaction with two key enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids, which play a crucial role in various physiological processes.

- Monoacylglycerol Lipase (MAGL) : MAGL hydrolyzes monoacylglycerols, impacting endocannabinoid signaling pathways.

The biological activity of HFIPC is largely attributed to the hexafluoroisopropyl group, which enhances the compound's reactivity and selectivity towards these enzymes. The carbamate moiety of HFIPC facilitates the carbamoylation of serine residues in the active sites of FAAH and MAGL, leading to enzyme inhibition.

Structure-Activity Relationship (SAR)

A series of studies have investigated the structure-activity relationship of HFIPC derivatives. Variations in alkyl chain length and substitution patterns on the heteroaromatic systems have been shown to significantly affect inhibitory potency. For instance:

- Compounds with shorter alkyl chains exhibited reduced inhibitory activity against both FAAH and MAGL.

- Conversely, extending the alkyl chain length improved selectivity towards MAGL while maintaining FAAH inhibition.

The following table summarizes key findings from SAR studies on HFIPC derivatives:

| Compound Structure | IC50 (MAGL) | IC50 (FAAH) | Selectivity |

|---|---|---|---|

| This compound | 0.51 μM | 1 μM | Dual Inhibitor |

| Shortened alkyl chain derivative | 3.2 μM | 25-fold less | Selective MAGL |

| Extended alkyl chain derivative | Increased | No significant change | Enhanced MAGL |

Case Studies

- Inhibition Profile : A study published in ACS Publications reported that HFIPC derivatives demonstrated potent inhibitory activity against both FAAH and MAGL, with specific compounds achieving IC50 values comparable to established inhibitors like ABX-1431 . The research emphasized that slight modifications in the alkyl spacer length led to significant changes in enzyme inhibition profiles.

- Metabolic Stability : Another investigation focused on the metabolic stability of HFIPC derivatives in various biological matrices, including liver homogenates and blood plasma. The results indicated that certain derivatives maintained stability, suggesting potential for oral bioavailability .

- Caco-2 Cell Permeability : Studies evaluating the permeability of HFIPC derivatives using Caco-2 cell models indicated favorable absorption characteristics, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.